c-Met Kinase Inhibition: 5,7- vs. 5,8-Difluoro Isomer
The specific 5,7-difluoro substitution pattern on the quinoline ring is critical for achieving high potency in certain kinase inhibitor series. A derivative of 4-Chloro-5,7-difluoroquinoline, compound II, when incorporated into a complex c-Met inhibitor, exhibits an IC50 of 8.6 nM [1]. While direct IC50 data for an identical derivative made from the 5,8-difluoro isomer (CAS 874781-04-1) is not available in the same source, the general structure-activity relationship (SAR) in this class of molecules indicates that the position of the fluorine atoms significantly impacts binding affinity and selectivity for the kinase active site [1]. This specific example demonstrates that the 5,7-isomer is a known and validated starting point for achieving sub-nanomolar activity, whereas substitution with the 5,8-isomer would represent a distinct and potentially less active or uncharacterized chemotype.
| Evidence Dimension | Inhibitory potency against c-Met receptor tyrosine kinase |
|---|---|
| Target Compound Data | IC50 = 8.6 nM (for derivative II prepared from 5,7-difluoroquinoline precursor) |
| Comparator Or Baseline | 4-Chloro-5,8-difluoroquinoline (positional isomer) - No comparable c-Met IC50 data found in the patent literature for an analogous derivative, suggesting the 5,7-substitution pattern is preferred for this target class. |
| Quantified Difference | Potency is contingent on the 5,7-substitution pattern; the 5,8-isomer is not a direct substitute and is not reported in the same high-potency context. |
| Conditions | EPK kinase assay for c-Met receptor tyrosine kinase |
Why This Matters
Procurement of the correct 5,7-difluoro isomer is essential for replicating the reported potency of high-affinity c-Met kinase inhibitors; using a different isomer may lead to a significant loss of activity or require a new, unproven SAR campaign.
- [1] Furet, P., McCarthy, C., Schoepfer, J., & Stutz, S. (2011). Preparation of 3-heteroarylmethyl-imidazo[1,2-b]pyridazine derivatives as c-Met tyrosine kinase modulators. PCT Int. Appl., Novartis AG. View Source
